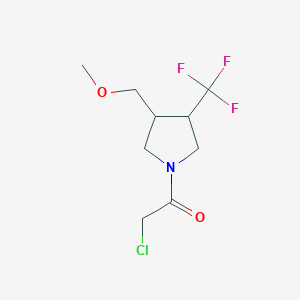

2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO2/c1-16-5-6-3-14(8(15)2-10)4-7(6)9(11,12)13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWZFFQLPPIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(CC1C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C10H15ClF3NO2 |

| Molecular Weight | 273.67 g/mol |

| Key Functional Groups | Chloroacetyl, Methoxymethyl, Trifluoromethyl |

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Pyrrolidine derivatives have been extensively studied for their diverse biological activities, including:

- Antitumor Activity: Some pyrrolidine-based compounds have shown efficacy as inhibitors of MDM2, a negative regulator of the p53 tumor suppressor pathway. For example, compounds structurally similar to 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one have demonstrated potent antiproliferative effects in various cancer cell lines .

- Enzyme Interaction: The pyrrolidine ring's ability to interact with enzymes such as carbonic anhydrase suggests potential applications in metabolic regulation and pH balance within tissues.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides valuable insights:

- MDM2 Inhibition Studies:

- Cellular Effects:

-

Synthetic Approaches:

- The synthesis of related compounds typically involves nucleophilic substitution reactions that leverage the unique reactivity of the chloroacetyl moiety. This synthetic versatility allows for the exploration of various substituents to optimize biological activity.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It is noted for its interaction with various biological targets, particularly in the context of neurological disorders and as a potential treatment for anxiety and depression.

Case Study: CRF Antagonism

Research has indicated that compounds similar to 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one can act as corticotropin-releasing factor (CRF) antagonists. This mechanism is significant in managing stress-related disorders. A study highlighted the efficacy of related pyrrolidine derivatives in reducing anxiety-like behaviors in animal models, suggesting that this compound may exhibit similar properties .

Chemical Biology

The compound serves as a small-molecule probe in chemical biology, particularly for studying protein interactions and cellular pathways.

Application in Chemoproteomics

As a cysteine-reactive fragment, it can be utilized to identify and characterize proteins that contain reactive cysteine residues. This application is crucial for understanding protein function and interaction networks within cells .

Neuropharmacology

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. The trifluoromethyl group enhances metabolic stability, potentially leading to improved pharmacokinetic profiles.

Example Study: Serotonergic Activity

In vitro assays have demonstrated that derivatives of this compound can modulate serotonin receptor activity, indicating potential use as antidepressants or anxiolytics .

Toxicology

Understanding the safety profile of this compound is essential for its application in drug development.

Toxicological Assessment

Toxicity studies have shown that while the compound exhibits promising biological activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations. Ongoing research aims to optimize its therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 2-chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one with analogous compounds from literature:

Key Observations :

Structural Flexibility: The target compound’s pyrrolidine core allows for stereochemical diversity, unlike rigid piperazine-based analogs (e.g., ).

Synthetic Accessibility: Chloroethanone derivatives are typically synthesized via chloroacetyl chloride coupling under mild conditions (e.g., room temperature, MeCN solvent) , whereas analogs like 1-(4-chlorophenyl)-2-pyrazolyl ethanone require multi-step Suzuki-Miyaura couplings .

Biological Relevance :

- Pyrrolidine derivatives with methoxymethyl groups (e.g., ) exhibit improved blood-brain barrier penetration compared to piperazine analogs (e.g., ). The CF₃ group in the target compound may mimic tyrosine residues in enzyme-binding pockets, similar to kinase inhibitors in patent .

Solubility and Stability: The methoxymethyl group increases water solubility compared to purely hydrocarbon-substituted pyrrolidines (e.g., 2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one ). However, the chloroethanone moiety may confer hydrolytic instability relative to non-halogenated analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves:

- Preparation or procurement of the substituted pyrrolidine intermediate bearing the 3-(methoxymethyl) and 4-(trifluoromethyl) substituents.

- Introduction of the 2-chloroacetyl group onto the nitrogen atom of the pyrrolidine ring, often via acylation with 2-chloroacetyl chloride or related reagents.

Preparation of the Pyrrolidine Intermediate

The pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups can be synthesized through multi-step routes involving:

- Substitution reactions on pyrrolidine or pyrrole precursors.

- Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or use of trifluoromethylated starting materials.

- Installation of the methoxymethyl group via alkylation using methoxymethyl halides or related reagents.

While specific synthetic details for this exact substituted pyrrolidine are limited in the available literature, related trifluoromethylated pyridine and pyrrolidine derivatives have been synthesized using nucleophilic substitution and coupling reactions under mild conditions, often in methanol or polar aprotic solvents.

Acylation to Form the Target Compound

The acylation step to form the 2-chloroacetyl derivative on the pyrrolidine nitrogen is a critical transformation. Common methods include:

- Reaction of the pyrrolidine intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

- Use of 2-chloroacetyl anhydride or other activated acylating agents.

- Conditions are typically controlled to avoid over-acylation or side reactions.

Representative Preparation Method from Patents and Literature

A patent describing related compounds with chloroacetyl groups on nitrogen-containing heterocycles outlines a method involving:

- Formation of the substituted pyrrolidine or pyrrole intermediate.

- Coupling with 2,2,2-trichloro-1-(substituted pyrrolidinyl)ethan-1-one derivatives using bases such as sodium carbonate in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures.

This method suggests that the acylation can be performed under mild basic conditions to afford the chloroacetylated product in good yields.

Reaction Conditions and Yields

Based on analogous syntheses of trifluoromethylated pyridine and pyrrolidine derivatives, typical reaction conditions and yields are summarized below:

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : Proton and fluorine NMR to confirm substitution pattern.

- Mass Spectrometry (MS) : To confirm molecular weight and presence of chlorine and trifluoromethyl groups.

- Infrared Spectroscopy (IR) : To identify characteristic carbonyl and C–Cl stretches.

- Chromatographic Purification : Silica gel chromatography or preparative HPLC to isolate pure product.

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as DMF or 1,4-dioxane facilitates nucleophilic substitution and coupling reactions involving trifluoromethylated heterocycles.

- Mild bases like sodium carbonate or triethylamine are preferred to avoid degradation of sensitive functional groups.

- Temperature control between 0 to 25 °C is critical during acylation to minimize side reactions and maximize yield.

- Purification by distillation under reduced pressure or chromatography is effective to isolate high-purity products.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one?

Synthesis typically involves functionalizing a pyrrolidine core with methoxymethyl and trifluoromethyl groups, followed by chloroacetylation. For example:

- Step 1 : Preparation of 3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine via nucleophilic substitution or reductive amination.

- Step 2 : Chloroacetylation using 2-chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane) to yield the final product .

- Optimization : Reaction temperatures (0–50°C) and stoichiometric ratios of reagents (e.g., HCl in aqueous conditions) are critical for achieving yields >50% .

Q. How is the purity and identity of this compound verified in research settings?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard, as seen in analogous chlorinated ethanones .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are used to confirm the molecular formula and substituent positions. For example, ¹⁹F NMR is critical for identifying trifluoromethyl groups .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent decomposition .

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield for this compound’s synthesis, and how can they be addressed?

- Challenge : Competing side reactions (e.g., over-chlorination or pyrrolidine ring degradation) reduce yields.

- Solutions :

- Use controlled stoichiometry (e.g., 1.2 eq. of 2-chloroacetyl chloride) to minimize side products .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Q. How does the presence of the trifluoromethyl and methoxymethyl groups influence the compound’s reactivity and stability?

- Trifluoromethyl Group : Enhances electrophilicity at the carbonyl carbon, making the compound susceptible to nucleophilic attack. However, it also increases thermal stability due to strong C–F bonds .

- Methoxymethyl Group : Improves solubility in polar solvents (e.g., methanol or DMSO) but may undergo hydrolysis under acidic conditions, requiring pH-controlled environments (pH 6–8) during storage .

Q. What methodologies are effective in characterizing the stereochemistry of the pyrrolidine ring in this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG or AD with hexane/isopropanol mobile phases .

- X-ray Crystallography : Determines absolute configuration, especially when the compound forms stable crystals with heavy atoms (e.g., bromine derivatives) .

- Circular Dichroism (CD) : Correlates optical activity with stereoisomeric purity in solution-phase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.